N-(Biotin)-N-bis(PEG1-alcohol)

Vue d'ensemble

Description

N-(Biotin)-N-bis(PEG1-alcohol) is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with polyethylene glycol (PEG) units. This compound is often used in biochemical and medical research due to its unique properties, such as enhanced solubility and biocompatibility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Biotin)-N-bis(PEG1-alcohol) typically involves the conjugation of biotin with PEG units. One common method is the activation of biotin with a coupling agent, followed by the reaction with PEG1-alcohol under controlled conditions. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of N-(Biotin)-N-bis(PEG1-alcohol) involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography and crystallization to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(Biotin)-N-bis(PEG1-alcohol) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the PEG units can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the biotin or PEG units.

Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biotinylated PEG aldehydes or acids, while substitution can produce various biotin-PEG derivatives.

Applications De Recherche Scientifique

Chemical Composition

N-(Biotin)-N-bis(PEG1-alcohol) consists of:

- Biotin moiety : Provides high affinity for streptavidin, facilitating biomolecule labeling.

- PEG unit : Enhances solubility and stability of the compound.

Chemistry

N-(Biotin)-N-bis(PEG1-alcohol) is widely used as a linker in the synthesis of bioconjugates and polymers. Its ability to facilitate the conjugation of various biomolecules makes it invaluable in developing complex biochemical systems.

Biology

The compound plays a critical role in the labeling and detection of biomolecules due to its strong affinity for streptavidin. This property is exploited in numerous biological assays and imaging techniques, allowing researchers to visualize and quantify biomolecular interactions effectively.

Medicine

In medical applications, N-(Biotin)-N-bis(PEG1-alcohol) is utilized in drug delivery systems. Its PEG component enhances the solubility and stability of therapeutic agents, thereby improving their bioavailability. For instance, studies have shown that PEGylation can significantly prolong the half-life of proteins in circulation, as seen with recombinant human growth hormone.

Industry

The compound is also applied in developing biosensors and diagnostic assays. Its biotin-streptavidin interaction enables the creation of sensitive detection systems for various clinical diagnostics.

Study 1: Targeted Drug Delivery

A notable study demonstrated that PEGylated biotin conjugates significantly improved the systemic circulation time of therapeutic proteins. For example, PEG conjugation to recombinant human growth hormone resulted in a 4.5-fold increase in half-life compared to unmodified versions. This enhancement is critical for developing long-acting therapeutics that require less frequent dosing.

Study 2: Biocompatibility Evaluation

In vivo studies have highlighted the biocompatibility of PEG-based compounds. The incorporation of N-(Biotin)-N-bis(PEG1-alcohol) into drug formulations showed minimal immunogenic responses and enhanced tissue integration, making it suitable for regenerative medicine applications.

Study 3: Biosensor Development

Research has demonstrated that biosensors utilizing N-(Biotin)-N-bis(PEG1-alcohol) exhibit high sensitivity and specificity for detecting biomolecules. The strong binding affinity between biotin and streptavidin allows for low detection limits, making these biosensors effective tools for clinical diagnostics.

Mécanisme D'action

The mechanism of action of N-(Biotin)-N-bis(PEG1-alcohol) involves its ability to form strong non-covalent bonds with streptavidin, a protein commonly used in biochemical assays. The PEG units enhance the solubility and biocompatibility of the compound, making it suitable for various applications. The biotin moiety targets specific proteins or cells, facilitating targeted delivery and detection.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(Biotin)-N-bis(PEG2-alcohol): Similar structure but with two PEG units, offering increased solubility.

N-(Biotin)-N-bis(PEG3-alcohol): Contains three PEG units, further enhancing solubility and biocompatibility.

Biotin-PEG-NHS: A biotinylated PEG compound with an N-hydroxysuccinimide (NHS) ester, used for amine coupling reactions.

Uniqueness

N-(Biotin)-N-bis(PEG1-alcohol) is unique due to its balance of solubility and biocompatibility, making it versatile for various applications. Its single PEG unit provides sufficient solubility without significantly increasing the molecular weight, which can be advantageous in certain applications.

Activité Biologique

N-(Biotin)-N-bis(PEG1-alcohol) is a compound that integrates biotin with polyethylene glycol (PEG) units, primarily utilized in biochemical and medical research. Its unique properties, including enhanced solubility and biocompatibility, make it a valuable tool in various applications, particularly in drug delivery, biosensing, and bioconjugation.

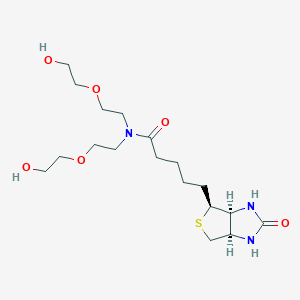

Chemical Structure : The compound consists of a biotin moiety linked to a PEG unit. This structure allows it to function effectively as a PROTAC (Proteolysis Targeting Chimera) linker, which can facilitate targeted protein degradation by linking target proteins to E3 ligases.

Mechanism of Action :

- Target Binding : The biotin moiety exhibits a high affinity for streptavidin, enabling effective labeling and detection of biomolecules. This property is exploited in various biological assays and imaging techniques .

- Biochemical Pathways : The compound interacts with target proteins, influencing their stability and solubility. By altering pharmacokinetics, it can enhance the therapeutic efficacy of conjugated drugs while reducing their toxicity .

Applications in Research and Medicine

N-(Biotin)-N-bis(PEG1-alcohol) has several notable applications:

- Drug Delivery Systems : The compound improves the solubility and stability of therapeutic agents, making it suitable for enhancing drug bioavailability. For instance, PEGylation has been shown to prolong the half-life of proteins in circulation, as evidenced by studies on recombinant human growth hormone .

- Biosensors and Diagnostic Assays : Due to its biotin-streptavidin interaction, this compound is widely used in developing sensitive biosensors for detecting biomolecules in clinical diagnostics .

- Bioconjugation : It serves as a linker in synthesizing bioconjugates, facilitating the attachment of drugs or probes to biomolecules for targeted therapy or imaging .

Study 1: Targeted Drug Delivery

A study demonstrated that PEGylated biotin conjugates significantly improved the systemic circulation time of therapeutic proteins. For instance, PEG conjugation to recombinant human growth hormone resulted in a 4.5-fold increase in half-life compared to unmodified versions .

Study 2: Biocompatibility Evaluation

In vivo studies highlighted the biocompatibility of PEG-based compounds. The incorporation of N-(Biotin)-N-bis(PEG1-alcohol) into drug formulations showed minimal immunogenic responses and enhanced tissue integration, making it suitable for regenerative medicine applications .

Comparison with Similar Compounds

| Compound Name | PEG Units | Solubility Enhancement | Unique Features |

|---|---|---|---|

| N-(Biotin)-N-bis(PEG1-alcohol) | 1 | Moderate | Balanced solubility without excessive weight |

| N-(Biotin)-N-bis(PEG2-alcohol) | 2 | High | Increased solubility; may alter pharmacokinetics |

| N-(Biotin)-N-bis(PEG3-alcohol) | 3 | Very High | Further enhances biocompatibility |

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEUWOGNEWCFCZ-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.